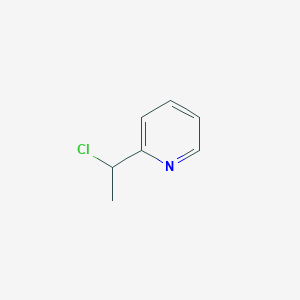

2-(1-Chlorethyl)pyridin

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 2-(1-Chloroethyl)pyridine involves multiple approaches, including the reaction of in situ generated Na2Te with 2-(2-chloroethyl)pyridine and subsequent reactions to form complex ligands and compounds. This demonstrates the compound's versatility as a precursor in synthetic chemistry for generating more complex molecules (Khalid & Singh, 1997). Additionally, modifications of the synthesis process aim to improve yields and introduce specific functional groups, as seen in the synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine (Liang, 2007).

Molecular Structure Analysis

Molecular structure analysis of related compounds shows planar configurations and orthogonal orientations of side chains, indicating how structural features influence the chemical behavior and reactivity of these molecules. For instance, the planar pyrido[1,2-a]pyrimidine ring system and orthogonal orientation of the chloroethyl side chain highlight the compound's structural rigidity and potential for forming weak intermolecular interactions (Jasinski et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving 2-(1-Chloroethyl)pyridine derivatives often lead to the formation of complex compounds with unique properties. For example, reactions with palladium(II) and platinum(II) highlight the ability of these compounds to form stable complexes, which is essential for catalysis and material science applications (Khalid & Singh, 1997).

Physical Properties Analysis

The physical properties of compounds derived from 2-(1-Chloroethyl)pyridine, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments and applications. Investigations based on non-covalent interactions provide insights into how these compounds interact at the molecular level, influencing their physical properties and stability (Zhang et al., 2018).

Wissenschaftliche Forschungsanwendungen

Rolle in der Arzneimittelforschung und -entwicklung

Pyridinderivate, einschließlich „2-(1-Chlorethyl)pyridin“, spielen eine bedeutende Rolle in der pharmazeutischen Industrie . Sie sind in über zwanzig Klassen von Arzneimitteln sowie in Alkaloiden vorhanden . Diese Verbindungen gehören zu den wichtigsten synthetischen Fragmenten für die Entwicklung von Medikamenten .

Synthese von Piperidinderivaten

“this compound” kann zur Synthese von Piperidinderivaten verwendet werden . Piperidine gehören zu den wichtigsten synthetischen Fragmenten für die Entwicklung von Medikamenten . Die Entwicklung schneller und kostengünstiger Verfahren zur Synthese substituierter Piperidine ist eine wichtige Aufgabe der modernen organischen Chemie .

Pharmakologische Anwendungen

Piperidinderivate, die aus „this compound“ synthetisiert werden können, haben verschiedene pharmakologische Anwendungen . Sie sind in über zwanzig Klassen von Arzneimitteln vorhanden . Darüber hinaus wurden die pharmazeutischen Anwendungen synthetischer und natürlicher Piperidine behandelt, sowie die neuesten wissenschaftlichen Fortschritte in der Entdeckung und biologischen Bewertung potenzieller Medikamente, die einen Piperidin-Rest enthalten .

Verwendung bei der Synthese von Schiff-Basen

Pyridinderivate, die entweder eine Formyl- oder Aminogruppe tragen, unterliegen einer Schiff-Basen-Kondensationsreaktion mit einem geeigneten Substrat und unter optimalen Bedingungen, wobei eine Schiff-Base als Produkt entsteht, die sich als ein flexibler und mehrzähniger bioaktiver Ligand verhält

Wirkmechanismus

Target of Action

It’s known that pyridine derivatives often interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

2-(1-Chloroethyl)pyridine undergoes a base-induced β-elimination reaction, resulting in the formation of 2-vinylpyridine . This reaction is influenced by the protonation state of the nitrogen in the pyridine ring . The strong reactivity of the protonated form is attributed to the high stability of the carbanion intermediate formed, which has an enamine structure .

Biochemical Pathways

It’s known that pyridine derivatives can influence various biochemical pathways, including those involved in the metabolism of nitrogen .

Pharmacokinetics

It’s known that the compound is reactive and can undergo elimination reactions under certain conditions .

Result of Action

It’s known that pyridine derivatives can have various effects at the molecular and cellular level, including cytotoxic activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(1-Chloroethyl)pyridine. For instance, the compound reacts in an environment with OH−/H2O, 50 °C, μ = 1 M KCl by an elimination reaction . The reaction rate is influenced by the pH of the environment .

Safety and Hazards

Zukünftige Richtungen

Research on 2-(1-Chloroethyl)pyridine and its derivatives continues to be a topic of interest in the field of organic chemistry. Future directions may include the development of new synthetic methods, the exploration of its reactivity in various chemical reactions, and the investigation of its potential applications in medicinal chemistry .

Eigenschaften

IUPAC Name |

2-(1-chloroethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-6(8)7-4-2-3-5-9-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHBVIIQZRLPHGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20506498 | |

| Record name | 2-(1-Chloroethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20506498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10445-92-8 | |

| Record name | 2-(1-Chloroethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10445-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Chloroethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20506498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9,10-Anthracenedione, 1-amino-4-[(2,4-dinitrophenyl)amino]-](/img/structure/B78599.png)

![1-(2-Chloroethyl)-3-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,3,5,6-tetramethylphenyl]-1-nitrosourea](/img/structure/B78603.png)